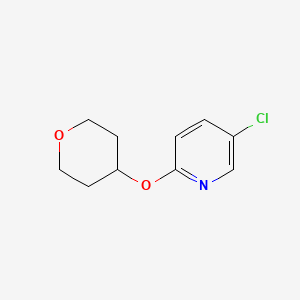

5-Chloro-2-(oxan-4-yloxy)pyridine

Description

5-Chloro-2-(oxan-4-yloxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom and an oxan-4-yloxy group

Properties

IUPAC Name |

5-chloro-2-(oxan-4-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEURSBTXFGTEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(oxan-4-yloxy)pyridine typically involves the reaction of 5-chloropyridine-2-ol with tetrahydropyran in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the oxan-4-yloxy group. The general reaction scheme is as follows:

5-Chloropyridine-2-ol+TetrahydropyranBase, Refluxthis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(oxan-4-yloxy)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The oxan-4-yloxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of 5-substituted pyridine derivatives.

Oxidation: Formation of oxo derivatives of the oxan-4-yloxy group.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

5-Chloro-2-(oxan-4-yloxy)pyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(oxan-4-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxan-4-yloxy group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

- 5-Chloro-2-(piperidin-4-yloxy)pyridine

- 5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid

- 5-Chloro-2-(morpholin-4-yloxy)pyridine

Uniqueness

5-Chloro-2-(oxan-4-yloxy)pyridine is unique due to the presence of the oxan-4-yloxy group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, reactivity, and binding interactions with biological targets, making it a valuable scaffold in drug design and materials science.

Biological Activity

5-Chloro-2-(oxan-4-yloxy)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorinated pyridine ring substituted with an oxan-4-yloxy group. This structural configuration is believed to contribute to its interaction with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or activator of various biochemical pathways, influencing cellular processes such as:

- Enzyme Inhibition : The compound can bind to active or allosteric sites on enzymes, modulating their activity.

- Gene Expression Modulation : It may interact with transcription factors, altering the expression of genes involved in critical metabolic pathways.

- Cell Signaling Pathways : The compound influences pathways that regulate cell growth and differentiation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research utilizing A549 human lung adenocarcinoma cells revealed that the compound reduced cell viability significantly compared to untreated controls. The mechanism behind this cytotoxicity appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens. The results indicate that this compound can inhibit the growth of these bacteria, suggesting potential applications in treating resistant infections .

Case Studies

- Anticancer Activity : A study conducted on various derivatives of pyridine compounds, including this compound, highlighted its superior anticancer activity compared to standard chemotherapeutic agents like cisplatin. The compound was shown to effectively induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Antimicrobial Efficacy : In a clinical setting, derivatives of this compound were evaluated for their effectiveness against resistant strains of Staphylococcus aureus. The findings revealed that certain structural modifications enhanced antimicrobial potency, providing insights into optimizing drug design for better efficacy against resistant pathogens .

Dosage and Toxicity

Research indicates that the biological effects of this compound are dose-dependent. Lower concentrations exhibit beneficial effects on cellular functions, while higher doses may lead to toxicity. Animal model studies have established a threshold dosage range within which the compound maintains efficacy without significant adverse effects.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.